Cas no 2172221-75-7 (4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

4-(Chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a chloromethyl group, a cyclobutyl-substituted ethyl moiety, and a trifluoromethyl group on a 1,2,3-triazole core. This structure offers versatile reactivity, particularly in nucleophilic substitution reactions facilitated by the chloromethyl group, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The cyclobutyl substituent contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry applications. Its unique combination of functional groups makes it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, or advanced materials. The compound's stability under standard conditions ensures ease of handling in further synthetic transformations.
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole structure
2172221-75-7 structure
商品名:4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
CAS番号:2172221-75-7
MF:C10H13ClF3N3
メガワット:267.67853140831
CID:6009531
PubChem ID:165791992

4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
    • EN300-1595485
    • 2172221-75-7
    • インチ: 1S/C10H13ClF3N3/c1-6(7-3-2-4-7)17-9(10(12,13)14)8(5-11)15-16-17/h6-7H,2-5H2,1H3
    • InChIKey: HTWWIKXWPJCLSA-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C(F)(F)F)N(C(C)C2CCC2)N=N1

計算された属性

  • せいみつぶんしりょう: 267.0750096g/mol
  • どういたいしつりょう: 267.0750096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1595485-0.5g
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
0.5g
$1495.0 2023-06-04
Enamine
EN300-1595485-0.05g
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
0.05g
$1308.0 2023-06-04
Enamine
EN300-1595485-2500mg
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
2500mg
$3051.0 2023-09-23
Enamine
EN300-1595485-100mg
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
100mg
$1371.0 2023-09-23
Enamine
EN300-1595485-50mg
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
50mg
$1308.0 2023-09-23
Enamine
EN300-1595485-10.0g
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
10g
$6697.0 2023-06-04
Enamine
EN300-1595485-250mg
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
250mg
$1432.0 2023-09-23
Enamine
EN300-1595485-1000mg
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
1000mg
$1557.0 2023-09-23
Enamine
EN300-1595485-0.25g
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
0.25g
$1432.0 2023-06-04
Enamine
EN300-1595485-2.5g
4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172221-75-7
2.5g
$3051.0 2023-06-04

4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 関連文献

4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazoleに関する追加情報

Comprehensive Overview of 4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 2172221-75-7)

The compound 4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 2172221-75-7) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a chloromethyl group, a cyclobutyl moiety, and a trifluoromethyl substituent, make it a valuable intermediate for the synthesis of biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery and crop protection, as these sectors increasingly demand novel molecules with enhanced efficacy and selectivity.

In recent years, the demand for triazole derivatives has surged due to their versatility in pharmaceutical development. The presence of the trifluoromethyl group in 4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole is particularly noteworthy, as this functional group is known to improve metabolic stability and bioavailability in drug candidates. This aligns with the growing trend of fluorinated compounds in modern therapeutics, a topic frequently searched by professionals in chemical synthesis and bioengineering.

From an agrochemical perspective, this compound's structural attributes suggest potential utility in the development of next-generation pesticides and herbicides. The chloromethyl and trifluoromethyl groups are often associated with enhanced pesticidal activity, a key consideration for researchers addressing global challenges such as pest resistance and sustainable farming. These topics are highly relevant in SEO-driven searches, as agricultural scientists and industry stakeholders seek innovative solutions to improve crop yields.

The synthesis of 4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions, including cycloaddition and functional group transformations. These processes are of great interest to chemists exploring green chemistry methodologies, another hot topic in academic and industrial research. Optimizing the yield and purity of such compounds is critical, as highlighted in numerous peer-reviewed journals and patent filings.

Furthermore, the cyclobutyl ring in this molecule introduces steric constraints that can influence its binding affinity in biological systems. This property is particularly relevant in structure-activity relationship (SAR) studies, a common focus area for researchers designing enzyme inhibitors or receptor modulators. The integration of computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling has further amplified interest in such compounds, as evidenced by frequent searches in scientific databases.

In summary, 4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 2172221-75-7) represents a compelling case study in the intersection of chemical innovation and applied science. Its potential applications span drug development, agricultural chemistry, and material science, making it a subject of ongoing investigation. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in discussions about molecular design and functional materials.

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